molecular formula C22H30O4 B1623374 Bis(methylcyclohexyl) phthalate CAS No. 27987-25-3

Bis(methylcyclohexyl) phthalate

Cat. No.: B1623374
CAS No.: 27987-25-3
M. Wt: 358.5 g/mol
InChI Key: LBKFHGHXATXEBY-UHFFFAOYSA-N
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Description

Bis(methylcyclohexyl) phthalate: is a phthalate ester, a class of compounds widely used as plasticizers. These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is specifically used in applications requiring high-performance plasticizers, such as in the production of optical films and polarizing sheets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(methylcyclohexyl) phthalate typically involves the esterification of phthalic anhydride with methylcyclohexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to ensure complete conversion of the reactants. The product is then subjected to purification processes, such as vacuum distillation, to achieve the required purity levels for commercial use .

Chemical Reactions Analysis

Types of Reactions: Bis(methylcyclohexyl) phthalate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(methylcyclohexyl) phthalate is used as a plasticizer in the production of high-performance polymers, particularly in optical films and polarizing sheets.

Biology and Medicine: Research on this compound has focused on its potential endocrine-disrupting effects. Studies have investigated its impact on hormone regulation and its potential to interfere with reproductive and developmental processes .

Industry: In addition to its use in optical films, this compound is employed in the production of various consumer goods, including toys, food packaging, and medical devices. Its role as a plasticizer enhances the performance and longevity of these products .

Mechanism of Action

Bis(methylcyclohexyl) phthalate exerts its effects primarily through its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their flexibility and reducing brittleness. On a molecular level, this compound can interact with nuclear receptors, potentially disrupting endocrine functions and affecting hormone regulation .

Comparison with Similar Compounds

  • Bis(2-ethylhexyl) phthalate
  • Diisononyl phthalate
  • Di(2-ethylhexyl) terephthalate
  • Di-n-octyl phthalate

Comparison: Bis(methylcyclohexyl) phthalate is unique in its specific application in high-performance optical films and polarizing sheets. Compared to other phthalates, it offers superior performance in terms of flexibility and durability in these specialized applications. Additionally, its molecular structure provides distinct interactions with polymer matrices, making it a preferred choice for certain industrial applications .

Properties

IUPAC Name

bis(1-methylcyclohexyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-21(13-7-3-8-14-21)25-19(23)17-11-5-6-12-18(17)20(24)26-22(2)15-9-4-10-16-22/h5-6,11-12H,3-4,7-10,13-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKFHGHXATXEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)OC(=O)C2=CC=CC=C2C(=O)OC3(CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00950677
Record name Bis(1-methylcyclohexyl) benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27987-25-3, 111983-16-5
Record name Bis(methylcyclohexyl) phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027987253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(1-methylcyclohexyl) benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00950677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(methylcyclohexyl) phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.317
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name bis(1-methylcyclohexyl) benzene-1,2-dicarboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE86GK6VGJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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